molecular formula C6H12ClNO3 B6166865 methyl 2-amino-4-oxopentanoate hydrochloride CAS No. 89531-56-6

methyl 2-amino-4-oxopentanoate hydrochloride

Cat. No.: B6166865
CAS No.: 89531-56-6
M. Wt: 181.6
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-oxopentanoate hydrochloride typically involves the reaction of ethyl acetoacetate with methylamine. The reaction is carried out in ethanol at room temperature, yielding methyl 2-amino-4-oxopentanoate. This intermediate is then hydrolyzed with sodium hydroxide in water to produce the corresponding carboxylic acid. Finally, the carboxylic acid is acidified with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reaction of ethyl acetoacetate with methylamine, hydrolysis, and acidification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-oxopentanoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-amino-4-oxopentanoate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-oxopentanoate hydrochloride involves its interaction with enzymes and receptors. As an enzyme inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing its reaction. Additionally, it can act as an agonist by binding to receptors and activating their response. The compound can also bind to proteins, altering their structure and function, which affects various biochemical and physiological processes.

Comparison with Similar Compounds

Methyl 2-amino-4-oxopentanoate hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and mechanisms of action

Properties

CAS No.

89531-56-6

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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